2-amino-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” is not explicitly provided in the sources .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not mentioned in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources .Scientific Research Applications
1. Antiarrhythmic Activity
2-Amino-N-(2,2,2-trifluoroethyl)benzamide derivatives, particularly those with heterocyclic amide side chains and 2,2,2-trifluoroethoxy ring substituents, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide demonstrated significant potency. The activity was influenced by the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen. Flecainide acetate, a compound in this group, was extensively studied and progressed to clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
2. Radiopharmaceutical Synthesis
The compound has been used as an intermediate in radiolabeling for synthesizing a 1,4-benzodiazepine-2-one. Specifically, it was part of a process involving the synthesis of 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol, which was then oxidized and further processed to produce a radiolabeled benzodiazepine derivative. This application is significant in the field of nuclear medicine for imaging and diagnostic purposes (Johnströma et al., 1994).
3. Synthesis of Benzoxazoles
The compound has been used in the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives. This was achieved by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions. This methodology extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, highlighting its utility in organic synthesis (Li et al., 2019).
4. Antioxidant Activity Analysis
In studying the antioxidant properties of amino-substituted benzamides, electrochemical oxidation mechanisms of derivatives, including this compound, have been investigated. This research is crucial for understanding the free radical scavenging activity of antioxidants, which is a significant aspect in pharmaceutical and health-related research (Jovanović et al., 2020).
5. Molecular Structure Studies
Research has been conducted on the synthesis and analysis of the molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides, which are chemically related to this compound. These compounds are particularly interesting as intermediates for accessing new heterocyclic series, contributing to the field of chemical synthesis and structural analysis (Guirado et al., 2002).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHDOKRNGWLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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